molecular formula C30H52O5Si B13411100 tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin

tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin

Cat. No.: B13411100
M. Wt: 520.8 g/mol
InChI Key: ZPYBLJPPVJXLJW-HHYXTPJVSA-N
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Description

tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is a modified form of lovastatin, a well-known cholesterol-lowering agent. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group and a dihydro modification, which enhances its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under mild conditions, with the choice of solvent and temperature tailored to the specific reaction. For example, oxidation reactions may be carried out in dichloromethane (CH2Cl2) at room temperature, while reduction reactions might require anhydrous conditions and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Properties

Molecular Formula

C30H52O5Si

Molecular Weight

520.8 g/mol

IUPAC Name

[(1S,3S,4aR,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C30H52O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,19-26,28H,10,13-18H2,1-9H3/t19-,20-,21-,22-,23+,24+,25-,26-,28-/m0/s1

InChI Key

ZPYBLJPPVJXLJW-HHYXTPJVSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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